(2S)-N',2-dihydroxypropanimidamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1609388-55-7 |
|---|---|
Molecular Formula |
C3H8N2O2 |
Molecular Weight |
104.11 g/mol |
IUPAC Name |
(2S)-N',2-dihydroxypropanimidamide |
InChI |
InChI=1S/C3H8N2O2/c1-2(6)3(4)5-7/h2,6-7H,1H3,(H2,4,5)/t2-/m0/s1 |
InChI Key |
TWQGERCRJDBWSY-REOHCLBHSA-N |
SMILES |
CC(C(=NO)N)O |
Isomeric SMILES |
C[C@@H](C(=NO)N)O |
Canonical SMILES |
CC(C(=NO)N)O |
Origin of Product |
United States |
Synthetic Methodologies for 2s N ,2 Dihydroxypropanimidamide and Analogues
Stereoselective Synthesis of (2S)-N',2-dihydroxypropanimidamide
The key challenge in synthesizing this compound lies in the selective formation of the stereocenter at the C2 position. This can be achieved through two primary strategies: asymmetric synthesis to create the chiral center, or the use of a pre-existing chiral molecule, known as an enantiopure precursor.
Asymmetric synthesis aims to create a specific stereoisomer from a prochiral substrate. For the (2S)-2-hydroxy moiety in the target molecule, a prominent approach involves the asymmetric hydrocyanation of acetaldehyde (B116499) to form (S)-2-hydroxypropanenitrile, a key intermediate.
Biocatalysis using hydroxynitrile lyases (HNLs) has emerged as a powerful tool for the enantioselective synthesis of cyanohydrins. rsc.org These enzymes catalyze the addition of hydrogen cyanide to aldehydes and ketones with high stereoselectivity. rsc.org Specifically, (S)-selective HNLs can be employed to produce (S)-2-hydroxypropanenitrile. The reaction conditions, such as pH, temperature, and the source of the enzyme, are crucial for achieving high enantiomeric excess (ee) and yield. For instance, HNLs from various plant and microbial sources have been investigated for their catalytic efficiency in producing chiral cyanohydrins. researchgate.netnih.gov
| Substrate | Enzyme Source | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Benzaldehyde | Almond Meal (R)-oxynitrilase | (R)-Mandelonitrile | >99% | researchgate.net |
| 2-Chlorobenzaldehyde | Parafontaria laminata Millipedes (mutant N85Y) | (R)-2-Chloromandelonitrile | 98.2% | nih.govresearchgate.net |
| Various Aldehydes | Various HNLs | (R)- or (S)-Cyanohydrins | Varies | rsc.org |
Another advanced asymmetric method involves the myoglobin-mediated carbene transfer for the synthesis of nitrile-substituted cyclopropanes, which can then be further elaborated into the desired chiral α-hydroxy nitrile. rochester.edu This chemo-biocatalytic strategy offers high diastereo- and enantioselectivity. rochester.edu
An alternative and often more direct route to this compound is to start with a commercially available, enantiomerically pure building block that already contains the desired (2S) stereocenter. (S)-lactic acid is an ideal precursor for this purpose. researchgate.netnih.govwikipedia.org It is readily available in high optical purity from the fermentation of carbohydrates. researchgate.netebi.ac.uk
The synthetic sequence would typically involve the conversion of the carboxylic acid group of (S)-lactic acid into a nitrile or an amide, which can then be transformed into the final hydroxyimidamide functionality. The hydroxyl group of (S)-lactic acid may require protection during these transformations to prevent unwanted side reactions.
Proposed Synthetic Route from (S)-Lactic Acid:
Protection of the hydroxyl group: The hydroxyl group of (S)-lactic acid can be protected with a suitable protecting group (e.g., benzyl, silyl (B83357) ether) to prevent its reaction in subsequent steps.
Conversion to an amide or nitrile: The protected (S)-lactic acid can be converted to the corresponding amide through standard amidation procedures or to the nitrile via dehydration of the primary amide.
Formation of the hydroxyimidamide: The nitrile or amide is then converted to the N'-hydroxyimidamide.
Deprotection: Removal of the protecting group from the hydroxyl function yields this compound.
This strategy benefits from the high enantiopurity of the starting material, which is carried through the synthetic sequence to the final product. researchgate.net
Classical and Modern Synthesis of Hydroxyimidamide Functionalities
The N',2-dihydroxypropanimidamide core contains a hydroxyimidamide (also known as an amidoxime) functional group. The synthesis of this moiety can be approached from either a nitrile or an amide precursor.
The most common and direct method for the synthesis of amidoximes is the addition of hydroxylamine (B1172632) to a nitrile. nih.gov This reaction is widely used in industry and can be performed under various conditions. rsc.orgresearchgate.net
The reaction of (S)-2-hydroxypropanenitrile (obtained from asymmetric synthesis or from a precursor like (S)-lactic acid) with an aqueous solution of hydroxylamine can yield this compound. google.com The reaction is often carried out at ambient temperature. google.com One of the challenges in this reaction can be the formation of an amide by-product. rsc.orgrsc.org However, studies have shown that the choice of solvent and the use of certain ionic liquids can suppress the formation of the amide and lead to a more selective synthesis of the amidoxime (B1450833). rsc.org
| Nitrile Substrate | Hydroxylamine Source | Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Acetonitrile | 50% Aqueous Hydroxylamine | Ambient Temperature | Direct formation of crystalline acetamidoxime | google.com |
| Various Aromatic Nitriles | Hydroxylamine in Methanol | - | Formation of amide by-product observed | rsc.org |
| Various Nitriles | Hydroxylamine | Ionic Liquids | Reduced reaction time and suppression of amide by-product | rsc.org |
| Various Nitriles | Hydroxylamine | Solvent-free, ultrasonic irradiation | Short reaction times and high yields | nih.gov |
Alternatively, the hydroxyimidamide functionality can be synthesized from an amide precursor. This approach would start with (2S)-2-hydroxypropanamide. The amide can be activated and then reacted with hydroxylamine to form the desired product.
One method involves the use of a triphenylphosphine (B44618) and iodine system to activate the amide, followed by reaction with hydroxylamine hydrochloride in the presence of a base like triethylamine. nih.gov This method allows for the one-pot synthesis of N-substituted amidoximes from carboxylic acids via the in-situ formation of the amide. nih.gov Other methods for converting amides to amidoximes involve the formation of an imidoyl chloride intermediate. nih.gov
General amide synthesis itself can be achieved through various methods, including the coupling of a carboxylic acid with an amine using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally friendly, safer, and more efficient. numberanalytics.com These principles can be applied to the synthesis of this compound.
Atom Economy: Catalytic methods for amide and amidoxime formation are preferred over stoichiometric reagents to improve atom economy and reduce waste. bohrium.comucl.ac.uk
Use of Safer Solvents: The use of hazardous solvents like DMF and CH2Cl2 should be minimized. ucl.ac.uk Reactions in water or solvent-free conditions are greener alternatives. google.comresearchgate.netsemanticscholar.org The reaction of nitriles with aqueous hydroxylamine is an example of a reaction in a green solvent. google.com
Catalysis: The use of catalysts, including biocatalysts like HNLs, can lead to milder reaction conditions, higher selectivity, and reduced energy consumption. numberanalytics.combohrium.com Boric acid has been reported as a green catalyst for amide synthesis under solvent-free conditions. researchgate.netsemanticscholar.org
Renewable Feedstocks: Utilizing (S)-lactic acid derived from fermentation as a starting material aligns with the principle of using renewable feedstocks. researchgate.net
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Chemical Reactivity and Derivatization of 2s N ,2 Dihydroxypropanimidamide
Reactivity of the Hydroxyimidamide Moiety
The hydroxyimidamide functional group is the most chemically dynamic part of the (2S)-N',2-dihydroxypropanimidamide molecule. Its reactivity is characterized by a propensity for both nucleophilic and electrophilic reactions, as well as complex tautomeric equilibria.
The hydroxyimidamide moiety possesses both nucleophilic and electrophilic centers. The nitrogen atoms, with their lone pairs of electrons, and the oxygen of the N'-hydroxyl group are nucleophilic. The carbon atom of the C=N double bond is electrophilic, susceptible to attack by nucleophiles.
Nucleophilic Reactions: The lone pairs on the nitrogen atoms can participate in nucleophilic attack. For instance, the amino group can react with electrophiles such as acyl chlorides or anhydrides. The N'-hydroxy group can also act as a nucleophile, particularly in its deprotonated form (the amidoximate).
Electrophilic Reactions: The carbon atom of the imidamide is electron-deficient due to the electronegativity of the adjacent nitrogen atoms, making it a target for nucleophiles. This is a common reaction pathway for amidines and related structures. nih.govontosight.ai For instance, strong nucleophiles can add to the C=N bond.
Table 1: Predicted Nucleophilic and Electrophilic Reactions of the Hydroxyimidamide Moiety
| Reaction Type | Reagent/Condition | Probable Product |
| Nucleophilic Acylation | Acyl chloride, base | N-acylated or O-acylated derivative |
| Nucleophilic Alkylation | Alkyl halide, base | N-alkylated or O-alkylated derivative |
| Electrophilic Addition | Strong nucleophile | Adduct at the imidamide carbon |
| Reduction | H₂, catalyst or hydride | Diamine derivative |
A key feature of N-hydroxy amidines is their ability to exist in different tautomeric forms. Theoretical studies on N-hydroxy amidines indicate the presence of at least two major tautomers: the amide oxime form and the imino hydroxylamine (B1172632) form. nih.govresearchgate.net For this compound, these tautomers would be in equilibrium.
Amide Oxime Tautomer: This is generally the more stable form. nih.gov In this tautomer, the hydroxyl group is attached to the nitrogen of the C=N double bond.
Imino Hydroxylamine Tautomer: In this form, the double bond is between the carbon and the other nitrogen, and the hydroxyl group is on the now sp3-hybridized nitrogen.
The energy barrier for the interconversion of these tautomers at room temperature can be quite high, suggesting that it might be possible to isolate or trap one form under specific conditions. nih.gov The presence of water or other protic solvents can facilitate the proton transfer required for tautomerization, lowering the activation energy. nih.gov
Furthermore, due to the C=N double bond, this compound can exist as E/Z isomers with respect to the N'-hydroxy group. The relative stability of these isomers would be influenced by steric and electronic factors within the molecule.
Derivatization Strategies at the Hydroxyl Groups
The presence of two distinct hydroxyl groups in this compound—the secondary alcohol at C2 and the N'-hydroxy of the imidamide—opens up numerous possibilities for selective derivatization.
Both hydroxyl groups can, in principle, undergo etherification and esterification reactions.
Esterification: Reaction with carboxylic acids, acyl chlorides, or anhydrides can lead to the formation of esters. These reactions are typically catalyzed by acids or proceed via activated intermediates. organic-chemistry.org
Etherification: Treatment with alkyl halides in the presence of a base (Williamson ether synthesis) or other alkylating agents can yield ethers.
The relative reactivity of the two hydroxyl groups will be a key factor in achieving selective derivatization.
Achieving selective functionalization of one hydroxyl group over the other is a significant synthetic challenge, akin to the selective derivatization of polyols like carbohydrates and isosorbide. wikipedia.orgrsc.org
The C2-hydroxyl is a secondary alcohol, while the N'-hydroxyl is part of an oxime-like structure. The N'-hydroxyl group is generally more acidic than a typical alcohol due to the electron-withdrawing nature of the C=N bond. This difference in acidity can be exploited for selective deprotonation and subsequent reaction.
Conversely, the C2-hydroxyl may be more sterically accessible depending on the conformation of the molecule. The endo-orientation of the 5-hydroxyl group in isosorbide, which forms a hydrogen bond with the adjacent ether oxygen, makes it more nucleophilic but also more sterically hindered to bulky reagents. wikipedia.org A similar intramolecular hydrogen bonding might occur in this compound between the C2-hydroxyl and the imidamide nitrogen, influencing its reactivity.
Table 2: Predicted Selective Derivatization of Hydroxyl Groups
| Target Hydroxyl | Reagent/Condition | Rationale for Selectivity |
| N'-hydroxy | Mild base and electrophile | Higher acidity of the N'-OH group allows for selective deprotonation. |
| C2-hydroxy | Bulky acylating/alkylating agent | Potentially greater steric accessibility of the C2-OH group. |
| Both hydroxyls | Excess reagent, forcing conditions | Non-selective derivatization. |
Derivatization Strategies at the Imidamide Nitrogen Atoms
The nitrogen atoms of the imidamide moiety also present opportunities for derivatization, although these reactions are generally less common than those at the hydroxyl groups. The reactivity of these nitrogens is characteristic of amidines. ontosight.ai
The sp2-hybridized nitrogen is generally considered more basic and is the typical site of protonation. wikipedia.org However, under certain conditions, the sp3-hybridized nitrogen can also be reactive.
Alkylation and Acylation: While O-alkylation and O-acylation at the N'-hydroxy group are often favored, N-alkylation or N-acylation can occur, particularly if the hydroxyl group is protected or under specific reaction conditions.
Reaction with Carbonyls: The amino group can potentially undergo condensation reactions with aldehydes and ketones to form new imine-containing structures.
Cyclization Reactions: The bifunctional nature of the hydroxyimidamide moiety can be exploited in cyclization reactions to form various heterocyclic systems, a common application of amidine chemistry. researchgate.net
N-Alkylation and N-Acylation Reactions
No specific data found for this subsection.
Formation of Cyclic Derivatives
No specific data found for this subsection.
Stability and Degradation Pathways of this compound
No specific data found for this section.
Hydrolytic Stability Studies
No specific data found for this subsection.
Photochemical and Thermal Decomposition
No specific data found for this subsection.
Despite a comprehensive search for scholarly articles and research data on "this compound," no specific scientific literature detailing its stereochemical investigations was found. The search yielded general information on the methodologies used for stereochemical analysis of chiral compounds but did not provide any studies focused on this particular molecule.
Therefore, it is not possible to provide a detailed article with research findings and data tables on the absolute configuration determination, conformational analysis, chiral recognition, or diastereoselective reactions specifically involving this compound as requested.
Theoretical and Computational Studies of 2s N ,2 Dihydroxypropanimidamide
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the electronic behavior of molecules. These methods can predict a wide range of properties, including molecular structures, energies, and spectroscopic parameters. acs.org For (2S)-N',2-dihydroxypropanimidamide, such calculations would provide a foundational understanding of its chemical nature.
Electronic Structure and Bonding Analysis
The electronic structure of a molecule dictates its reactivity and physical properties. Methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock and Møller-Plesset perturbation theory) are commonly employed to probe the electronic environment of a molecule. acs.orgwikipedia.org
A key aspect of this analysis is the determination of the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. For a related molecule, L-alanine, extensive computational studies have identified multiple stable conformers in the gas phase, with subtle energy differences between them. acs.orgnih.gov For this compound, similar calculations would reveal the preferred three-dimensional structure, including the stereochemistry at the chiral center and the orientation of the hydroxyl and imidamide groups.
Natural Bond Orbital (NBO) analysis is a common technique used to study bonding. It provides information about charge distribution, hybridization, and delocalization of electron density. For this compound, NBO analysis would quantify the partial charges on each atom, highlighting the polar regions of the molecule, and describe the nature of the covalent bonds.
Table 1: Illustrative Calculated Atomic Charges for a Hypothetical Conformer of this compound using DFT
| Atom | Hypothetical NBO Charge (e) |
| O (hydroxyl on C2) | -0.75 |
| O (hydroxyl on N') | -0.72 |
| N (imidamide) | -0.60 |
| N' (imidamide) | -0.85 |
| C (imidamide) | +0.45 |
| C2 (chiral center) | +0.15 |
| H (hydroxyl on C2) | +0.48 |
| H (hydroxyl on N') | +0.46 |
Note: These values are hypothetical and for illustrative purposes only. Actual values would be obtained from specific quantum chemical calculations.
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and provides a framework for understanding chemical bonding and electronic transitions. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. repec.org
For this compound, MO calculations would determine the energies and shapes of its frontier orbitals. This information would be crucial for predicting its reactivity in chemical reactions and its potential to interact with other molecules, such as biological receptors. For instance, studies on L-alanine derivatives have used MO theory to understand their binding to receptors. nih.gov
Table 2: Example Frontier Orbital Energies for a Hypothetical Conformer of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -9.5 |
| LUMO | +1.2 |
| HOMO-LUMO Gap | 10.7 |
Note: These values are hypothetical and for illustrative purposes only.
Conformational Landscape Exploration
Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is essential for a complete picture of the molecule's behavior.
Potential Energy Surface Mapping
The potential energy surface (PES) is a mathematical representation of a molecule's energy as a function of its geometry. rsc.org By systematically changing key dihedral angles in this compound and calculating the energy at each point, a PES can be constructed. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them.
For the related molecule L-alanine, computational studies have mapped its PES to identify the most stable conformations. acs.orgnih.gov A similar approach for this compound would likely reveal several low-energy conformers stabilized by intramolecular hydrogen bonds involving the hydroxyl and imidamide groups.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. github.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and reveal how the molecule moves and changes shape. nih.govnih.gov
An MD simulation of this compound, either in the gas phase or in a solvent like water, would show the transitions between different conformations and provide insights into the flexibility of the molecule. acs.org This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein. Ab initio MD, which uses quantum chemical calculations to determine the forces at each step, can provide a highly accurate description of these dynamics, as has been shown for alanine (B10760859) dipeptide analogs. nih.gov
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those that are enzyme-catalyzed. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. nih.gov
For this compound, one could computationally investigate its potential metabolic pathways or its mechanism of action if it were to act as an inhibitor of an enzyme. For example, studies on alanine racemase have used computational methods to propose detailed reaction mechanisms, identifying key amino acid residues involved in catalysis. wikipedia.orgnih.govnih.gov Similar QM/MM (Quantum Mechanics/Molecular Mechanics) methods could be applied to study the interaction of this compound with a target protein, where the active site is treated with a high level of quantum theory and the rest of the protein with a more computationally efficient classical force field.
Table 3: Hypothetical Energy Profile for a Reaction Involving this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.6 |
| Transition State 2 | +12.8 |
| Products | -10.3 |
Note: These values are hypothetical and for illustrative purposes only. They represent the type of data that would be generated in a computational study of a reaction mechanism.
Transition State Analysis
Reaction Coordinate Mapping
The concept of reaction coordinate mapping is a theoretical tool used to understand the progress of a chemical reaction from reactants to products. It involves plotting the energy of a molecular system as a function of one or more geometric parameters that change during the reaction. No studies were found that have mapped the reaction coordinates for any chemical transformation of this compound.
Spectroscopic Property Prediction (Theoretical)
Theoretical prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, is a common application of computational chemistry. These predictions are valuable for identifying and characterizing molecules. However, no computational studies that report the predicted spectroscopic data for this compound are available in the searched scientific literature.
Mechanistic Investigations of Molecular Interactions Involving 2s N ,2 Dihydroxypropanimidamide
Ligand-Target Recognition Principles at a Molecular Level
The ability of a molecule to bind to a biological target, such as an enzyme or receptor, is fundamental to its potential activity. This recognition is a dynamic process governed by a series of non-covalent interactions and the three-dimensional arrangement of the atoms.
Non-Covalent Interactions (Hydrogen Bonding, Van der Waals Forces)
Non-covalent interactions are the primary forces driving the initial association and stabilization of a ligand-target complex. For (2S)-N',2-dihydroxypropanimidamide, its structure is rich in functional groups capable of participating in these interactions.
Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (the hydroxyl groups and the N-H of the imidamide) and hydrogen bond acceptors (the oxygen atoms of the hydroxyl groups and the nitrogen atoms of the imidamide). This allows for the formation of a network of hydrogen bonds with amino acid residues in a target's binding site. For instance, the N',2-dihydroxy groups could interact with acidic residues like aspartate or glutamate, or with the backbone carbonyls of the protein. The amidine portion can also engage in hydrogen bonding, contributing to binding affinity.
Table 1: Potential Non-Covalent Interactions of this compound
| Functional Group of this compound | Type of Interaction | Potential Interacting Partner in a Protein |
| 2-hydroxyl group | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, Asn, Gln, Backbone C=O |
| N'-hydroxyl group | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, Asn, Gln, Backbone C=O |
| Imidamide N-H | Hydrogen Bond Donor | Asp, Glu, Backbone C=O |
| Imidamide C=N | Hydrogen Bond Acceptor | Arg, Lys, His, Asn, Gln |
| Propyl backbone | Van der Waals Forces | Ala, Val, Leu, Ile, Phe, Trp |
Stereochemical Fit and Specificity
The "(2S)" designation in this compound indicates a specific three-dimensional arrangement of the atoms around the chiral center at the second carbon. This stereochemistry is crucial for determining how the molecule fits into a binding site.
Enzyme active sites and receptor binding pockets are themselves chiral environments due to the L-amino acids that constitute them. Consequently, a target will often exhibit a strong preference for one enantiomer over the other. The specific (2S) configuration of this compound dictates the spatial orientation of its functional groups. For a hypothetical target enzyme, the (2S) enantiomer might position the hydroxyl and imidamide groups perfectly to interact with key residues, leading to tight binding. In contrast, its (2R) counterpart would present these groups in a different orientation, potentially leading to steric clashes or a loss of key interactions, resulting in weaker or no binding. This principle of stereochemical complementarity is a cornerstone of modern drug design.
Chemical Transformation Pathways in Complex Systems
Beyond simple binding, the chemical reactivity of this compound is a critical aspect of its molecular behavior, particularly in the context of prodrug activation or metabolic pathways.
Enzyme-Mediated Hydrolysis Mechanisms (Purely chemical mechanism, not therapeutic outcome)
The imidamide functional group can be susceptible to hydrolysis, a reaction that can be catalyzed by enzymes such as amidases or proteases. The mechanism of such a transformation would likely involve the following steps:
Binding: The this compound molecule first binds to the active site of the enzyme.
Nucleophilic Attack: A nucleophilic residue in the enzyme's active site (e.g., the hydroxyl group of a serine or the thiol group of a cysteine) attacks the electrophilic carbon of the imidamide.
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate. The stability of this intermediate is often a key determinant of the reaction rate.
Proton Transfer: A series of proton transfers, often facilitated by other active site residues like histidine, occurs.
Product Release: The C-N bond is cleaved, leading to the release of the hydrolyzed products, which in this case would likely be 2-hydroxypropanoic acid and a hydroxylated amidine derivative.
This enzymatic conversion could be a key step in the activation of a prodrug, where the parent compound is inactive and is transformed into its active form at the desired site of action.
pH-Dependent Reactivity
The reactivity of this compound can also be influenced by the local pH environment. The imidamide group has a pKa value that determines its protonation state.
Acidic Conditions: In a low pH environment, the nitrogen atoms of the imidamide group are more likely to be protonated. This can increase the electrophilicity of the imidamide carbon, making it more susceptible to nucleophilic attack and hydrolysis.
Neutral/Basic Conditions: At physiological or higher pH, the imidamide is more likely to be in its neutral form. While hydrolysis can still occur, the rate may be slower compared to acidic conditions.
This pH-dependent reactivity is a critical consideration for the stability and potential degradation pathways of the compound in different biological compartments.
Structure-Activity Relationships in Hydroxyimidamide Scaffolds (Focus on chemical features and intrinsic activity)
Structure-activity relationship (SAR) studies investigate how modifications to a chemical structure affect its biological activity. While specific SAR data for this compound is not available, we can infer potential relationships based on the general hydroxyimidamide scaffold.
The hydroxyimidamide moiety is a key feature, often acting as a bioisostere for other functional groups like carboxylic acids or hydroxamic acids. Its ability to chelate metal ions and participate in hydrogen bonding makes it a valuable pharmacophore in the design of enzyme inhibitors, for example, against metalloenzymes like arginase.
Table 2: Hypothetical Structure-Activity Relationships for Hydroxyimidamide Analogs
| R-group Modification | Predicted Effect on Intrinsic Activity | Rationale |
| Alkyl chain length at C2 | Variable | Longer or bulkier chains may enhance van der Waals interactions but could also introduce steric hindrance. |
| Stereochemistry at C2 | High Impact | As discussed, the stereochemical fit is critical for specific binding to a chiral target. |
| Substitution on the N'-hydroxyl | Likely Decrease | The N'-hydroxyl is often crucial for key hydrogen bonding or metal chelation. |
| Replacement of 2-hydroxyl | Variable | Substitution with another hydrogen bond donor/acceptor could maintain or alter activity depending on the specific target interactions. |
In a hypothetical SAR study, one might synthesize a series of analogs of this compound to probe the importance of each functional group. For instance, replacing the 2-hydroxyl group with a hydrogen or a methoxy (B1213986) group would reveal the significance of this specific hydrogen bonding interaction for the compound's intrinsic activity. Similarly, altering the length or branching of the propyl backbone would provide insights into the nature of the binding pocket.
Advanced Analytical Methodologies for Research on 2s N ,2 Dihydroxypropanimidamide
Spectroscopic Techniques for Structural Elucidation of Novel Derivatives
Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. High-resolution mass spectrometry and advanced nuclear magnetic resonance (NMR) techniques provide complementary information, offering a detailed picture of connectivity, chemical environment, and stereochemistry.
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of new chemical entities, providing highly accurate mass measurements that allow for the determination of elemental compositions. acs.orginterchim.comnih.gov For (2S)-N',2-dihydroxypropanimidamide, HRMS is crucial for confirming its molecular formula and for identifying novel derivatives formed during synthesis or metabolism studies.
When coupled with tandem mass spectrometry (MS/MS), HRMS can also provide valuable structural information through the analysis of fragmentation patterns. wikipedia.orgchemguide.co.uklibretexts.org The molecular ion of this compound would be expected to undergo characteristic fragmentation, such as the loss of small neutral molecules like water (H₂O), ammonia (B1221849) (NH₃), or hydroxylamine (B1172632) (NH₂OH). The precise masses of these fragment ions can help to piece together the structure of the parent molecule.
Table 1: Plausible High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Observed m/z | Mass Accuracy (ppm) | Proposed Fragmentation Pathway |
| [M+H]⁺ | C₃H₉N₂O₂⁺ | 105.0659 | 105.0655 | -3.8 | Protonated parent molecule |
| [M+H-H₂O]⁺ | C₃H₇N₂O⁺ | 87.0553 | 87.0550 | -3.4 | Loss of a hydroxyl group and a proton |
| [M+H-NH₃]⁺ | C₃H₆O₂⁺ | 88.0524 | 88.0521 | -3.4 | Loss of the imine nitrogen and protons |
| [M+H-CH₃NO]⁺ | C₂H₆NO⁺ | 60.0444 | 60.0441 | -5.0 | Cleavage of the C-C bond |
This table presents hypothetical data based on the known structure of the compound and typical fragmentation patterns for similar molecules.
Advanced NMR Techniques for Complex Mixtures
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide detailed information about the chemical structure and stereochemistry of molecules in solution. numberanalytics.comnumberanalytics.comipb.pt For a chiral molecule like this compound, one-dimensional (1D) NMR (¹H and ¹³C) provides initial structural confirmation. However, for more complex derivatives or mixtures, advanced two-dimensional (2D) NMR techniques are essential.
Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. longdom.org HMBC (Heteronuclear Multiple Bond Correlation) provides information on longer-range proton-carbon connectivities, which is crucial for assembling the complete molecular skeleton. numberanalytics.com For stereochemical assignment, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximity of atoms, confirming the relative configuration of stereocenters. numberanalytics.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (CH₃) | 1.25 (d, J=6.8 Hz) | 18.5 |
| 2 (CH) | 4.10 (q, J=6.8 Hz) | 70.2 |
| 3 (C=N) | - | 165.4 |
Note: Predicted data generated using NMR prediction software and principles of NMR spectroscopy. acdlabs.comchemaxon.comprospre.ca Chemical shifts are referenced to an internal standard. 'd' denotes a doublet and 'q' denotes a quartet.
Chromatographic Methods for Purity Assessment and Separation in Research
Chromatography is a fundamental tool for the separation and purification of compounds. For a chiral and polar molecule like this compound, specialized chromatographic techniques are required to assess its enantiomeric purity and to isolate it from reaction mixtures or biological matrices.
Chiral Chromatography for Enantiomeric Purity
The determination of enantiomeric purity is critical for any chiral compound intended for biological or pharmaceutical research. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers. nih.govsigmaaldrich.comnih.gov Given the polar nature of this compound, a chiral stationary phase (CSP) suitable for polar compounds would be necessary. Polysaccharide-based CSPs or cyclodextrin-based columns are often effective in such cases. nih.govacs.org Hydrophilic Interaction Liquid Chromatography (HILIC) is another mode that can be effective for the chiral separation of polar compounds. acs.orgnih.gov
The development of a chiral HPLC method involves screening different CSPs and optimizing the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer and the type and concentration of additives) to achieve baseline separation of the enantiomers.
Table 3: Hypothetical Chiral HPLC Method for the Analysis of this compound
| Parameter | Value |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (2S)-enantiomer | 8.5 min |
| Retention Time (2R)-enantiomer | 10.2 min |
| Resolution (Rs) | > 2.0 |
This table outlines plausible chromatographic conditions for the enantiomeric separation of this compound based on methods for similar chiral compounds.
Preparative Chromatography for Compound Isolation
For the isolation of pure this compound for further studies, preparative chromatography is employed. interchim.comlabcompare.comwarwick.ac.ukteledynelabs.comwaters.com This technique is a scaled-up version of analytical chromatography, designed to handle larger quantities of material. warwick.ac.uk Given the polarity of the target compound, reversed-phase or HILIC preparative chromatography would be suitable choices.
The process typically involves developing an analytical method first, which is then scaled up to the preparative scale by increasing the column size and flow rate. Fractions are collected as the compound elutes from the column, and these fractions are then analyzed for purity.
Table 4: Illustrative Data from Preparative HPLC Purification of this compound
| Fraction Number | Elution Time (min) | Volume (mL) | Purity by Analytical HPLC (%) |
| 1-5 | 5.0 - 7.5 | 50 | < 10 |
| 6-10 | 7.6 - 12.5 | 50 | 98.5 |
| 11-15 | 12.6 - 17.5 | 50 | 99.2 |
| 16-20 | 17.6 - 22.5 | 50 | 98.8 |
| 21-25 | 22.6 - 27.5 | 50 | < 15 |
This table represents a hypothetical outcome of a preparative HPLC run, showing the collection of fractions and their subsequent purity analysis.
Crystallographic Analysis of this compound and its Complexes
X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state. nih.govnih.gov Obtaining a single crystal of sufficient quality is often the most challenging step, particularly for small, polar, and flexible molecules like this compound. The presence of multiple hydrogen bond donors and acceptors in the molecule can, however, facilitate the formation of a well-ordered crystal lattice.
A successful crystallographic analysis would unambiguously confirm the molecular connectivity, conformation, and, crucially for a chiral molecule, its absolute stereochemistry. The analysis of complexes of this compound with other molecules, such as proteins or other small molecules, can provide insights into its intermolecular interactions.
Table 5: Plausible Crystallographic Data for a Crystal of this compound
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a = 5.6, b = 8.9, c = 10.2 |
| Volume (ų) | 509.3 |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.35 |
| R-factor (%) | < 5.0 |
This table presents plausible crystallographic parameters for a hypothetical crystal of this compound, based on data for similar small, chiral molecules.
Future Research Directions and Open Questions in 2s N ,2 Dihydroxypropanimidamide Chemistry
Development of Novel Synthetic Routes
The synthesis of (2S)-N',2-dihydroxypropanimidamide and its derivatives, while achievable through established methods, offers significant opportunities for innovation. Current synthetic strategies for N-hydroxyimidamides generally involve the addition of hydroxylamine (B1172632) to a nitrile precursor. For the specific synthesis of this compound, a potential route would start from (S)-lactic acid or its derivatives, such as (S)-methyl lactate.
A plausible synthetic pathway could involve the conversion of the carboxylic acid group of a protected (S)-lactic acid to a nitrile, followed by reaction with hydroxylamine. The stereocenter at the 2-position necessitates careful selection of reaction conditions to prevent racemization.
Future research should focus on developing more efficient, stereoselective, and sustainable synthetic routes. This could include:
Catalytic Approaches: Investigating the use of metal or organocatalysts to facilitate the addition of hydroxylamine to nitriles under milder conditions, potentially improving yield and reducing byproducts.
Flow Chemistry: Utilizing microreactor technology for a continuous and controlled synthesis, which can enhance safety, scalability, and product purity.
Bio-catalysis: Employing enzymes to catalyze key steps, offering high stereoselectivity and environmentally benign reaction conditions.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Traditional Nitrile Route | Well-established methodology. | May require harsh conditions; potential for racemization. |
| Catalytic Synthesis | Milder reaction conditions; potentially higher yields. | Catalyst development and optimization required. |
| Flow Chemistry | Enhanced control, safety, and scalability. | Initial setup costs and optimization can be high. |
| Bio-catalytic Methods | High stereoselectivity; environmentally friendly. | Enzyme availability and stability may be limiting factors. |
Exploration of Underexplored Chemical Reactivity
The chemical reactivity of this compound is largely uncharted territory beyond its presumed biological activities. The presence of multiple functional groups—a chiral secondary alcohol, a primary alcohol, and the N-hydroxyimidamide moiety—suggests a rich and complex reactivity profile worthy of investigation.
A key area for exploration is the tautomerism of the N-hydroxyimidamide group. Theoretical studies on simpler N-hydroxy amidines have shown that they exist in equilibrium between the amide oxime and the imino hydroxylamine tautomers. nih.govresearchgate.net Density Functional Theory (DFT) calculations indicate that the amide oxime form is generally more stable, with a significant energy barrier for interconversion at room temperature. nih.govresearchgate.net However, solvent-assisted tautomerism can lower this barrier, suggesting that the reactivity can be tuned by the reaction medium. nih.gov
Future research should aim to experimentally validate and exploit this tautomerism. Other areas of unexplored reactivity include:
Coordination Chemistry: The N-hydroxyimidamide moiety, with its nitrogen and oxygen atoms, can act as a bidentate ligand for metal ions. The coordination chemistry of this functional group, particularly with the added complexity of the chiral backbone of this compound, is a promising area for discovering novel metal complexes with interesting catalytic or material properties. The coordination chemistry of related hydroxylamines with actinides has been investigated, revealing stabilization of high oxidation states, suggesting that N-hydroxyimidamides could also form stable complexes with a range of metals. nih.gov
Oxidation and Reduction Chemistry: The susceptibility of the hydroxyl and N-hydroxyimidamide groups to oxidation and reduction could lead to a variety of new compounds and reaction pathways.
Cyclization Reactions: The bifunctional nature of the molecule could be exploited in intramolecular cyclization reactions to form novel heterocyclic scaffolds.
Application in Materials Science and Catalysis (Non-biological applications)
While much of the research on hydroxyimidamide derivatives has been in the context of medicinal chemistry, their unique structural features suggest significant potential in non-biological applications, particularly in materials science and catalysis.
In materials science , the ability of this compound to act as a monomer or a functional building block for polymers is a key area for future research. Its derivation from lactic acid, a bio-based monomer, aligns with the growing demand for sustainable materials. tue.nlmdpi.comnih.gov Potential applications include:
Bio-based Polymers: Polymerization through the hydroxyl groups could lead to new polyesters or polyethers with pendant N-hydroxyimidamide groups, which could impart specific properties like metal chelation or tunable hydrophilicity. The development of bio-based polyamides and poly(hydroxy urethanes) from other bio-derived monomers demonstrates the feasibility of this approach. tue.nl
Functional Adhesives: The catechol-containing polymers inspired by marine adhesives have shown enhanced adhesion properties. researchgate.net Similarly, the N-hydroxyimidamide group's ability to form strong hydrogen bonds and coordinate with metal oxides on surfaces could be exploited in the design of novel bio-inspired adhesives.
Flame Retardant Materials: The presence of nitrogen and hydroxyl groups suggests potential as a reactive flame retardant. Bio-based diols have been investigated for the preparation of flame retardant additives for polymers. mdpi.com
In catalysis , the N-hydroxyimidamide functional group and its derivatives have already shown promise. N-hydroxy benzimidazoles have been successfully employed as catalysts for hydrogen atom transfer (HAT) reactions. rsc.org This opens the door for this compound and its derivatives to be explored as:
Asymmetric Catalysts: The inherent chirality of the molecule makes it an attractive candidate for development as a ligand in asymmetric catalysis.
Organocatalysts: The functional groups present could participate in a variety of organocatalytic transformations.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful toolkit for accelerating research into new molecules like this compound, reducing the need for extensive and costly laboratory experimentation. steeronresearch.combioscipublisher.comox.ac.uk
Future computational studies should move beyond simple molecular docking for biological targets and focus on:
Reaction Mechanism Elucidation: Using DFT and other quantum mechanical methods to model reaction pathways for the synthesis and reactivity of this compound. This can provide insights into transition states, activation energies, and the influence of catalysts and solvents. nih.govnih.govnih.gov
Predictive Materials Science: Employing molecular dynamics (MD) simulations to predict the bulk properties of polymers derived from this compound. This can help in designing materials with desired mechanical, thermal, and surface properties.
Spectroscopic Prediction: Calculating spectroscopic data (NMR, IR, etc.) to aid in the characterization of new compounds and to understand their electronic structure. nih.gov
Tautomerism and Conformational Analysis: Advanced computational models can provide a deeper understanding of the tautomeric equilibrium and the conformational landscape of the molecule, which are crucial for understanding its reactivity and interactions. nih.govresearchgate.netresearchgate.net
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting spectroscopic properties, studying tautomerism. nih.govnih.govnih.gov |
| Molecular Dynamics (MD) | Simulating polymer properties, studying conformational changes, modeling interactions with surfaces. steeronresearch.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions for bio-catalysis, studying interactions in complex environments. |
| Natural Bond Orbital (NBO) Analysis | Understanding electron distribution and bonding within the molecule. nih.gov |
Design of Next-Generation Hydroxyimidamide Derivatives for Specific Molecular Interactions
The rational design of derivatives is a cornerstone of modern chemistry. Starting from the this compound scaffold, a multitude of derivatives can be envisioned for specific non-biological molecular interactions. The principles of structure-activity relationship (SAR) studies, commonly used in drug discovery, can be adapted for this purpose. Current time information in Bangalore, IN.
Future research should focus on designing and synthesizing derivatives with tailored properties by modifying the core structure:
Modification of the Hydroxyl Groups: Esterification or etherification of the primary and secondary hydroxyl groups can be used to tune solubility, steric hindrance, and reactivity.
Substitution on the Imidamide Nitrogen: Introducing different substituents on the nitrogen atoms of the hydroxyimidamide group can alter its electronic properties, chelating ability, and hydrogen bonding capacity.
Scaffold Hopping and Bioisosteric Replacement: Inspired by medicinal chemistry, replacing parts of the molecule with other functional groups that have similar properties (bioisosteres) could lead to derivatives with improved stability or new functionalities. Current time information in Bangalore, IN. For instance, the core propanol (B110389) backbone could be replaced with other chiral scaffolds.
The design of these derivatives can be guided by computational modeling to predict their properties and interactions before undertaking their synthesis.
Q & A
Q. What are the optimal synthetic routes for (2S)-N',2-dihydroxypropanimidamide, and how can enantiomeric purity be ensured?
The synthesis of chiral compounds like this compound requires careful selection of starting materials and catalysts. A common approach involves using (S)-2-chloropropionic acid as a precursor, followed by coupling with hydroxylamine derivatives under mild conditions to preserve stereochemistry (e.g., using DCC as a coupling agent) . Enantiomeric purity can be verified via chiral HPLC or polarimetry, with optimization of reaction parameters (temperature, solvent polarity) to minimize racemization. For scale-up, flow chemistry systems may improve reproducibility by controlling reaction kinetics .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
A multi-modal approach is critical:
- Structural Confirmation : High-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C, DEPT-135) to resolve stereochemistry and confirm functional groups (e.g., hydroxyl and amidine moieties) .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 210–254 nm) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
- Stability Screening : Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds under varying humidity and temperature .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if aerosolization is possible .
- Ventilation : Use fume hoods for weighing and reactions to minimize inhalation risks.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on the stability of this compound in aqueous versus nonpolar solvents?
Contradictions in stability data (e.g., hydrolysis in water vs. inertness in DMSO) may arise from solvent-specific interactions. To resolve this:
- Conduct kinetic studies using UV-Vis spectroscopy to monitor degradation rates under varying pH (2–12) and ionic strengths .
- Employ density functional theory (DFT) calculations to model solvent effects on the compound’s transition states .
- Validate findings with accelerated stability testing (40°C/75% RH for 6 months) and compare degradation products via LC-MS .
Q. What experimental designs are suitable for evaluating the biological activity of this compound in enzyme inhibition studies?
Q. How can researchers address the lack of ecotoxicological data for this compound in regulatory submissions?
Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound derivatives?
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .
- Design of Experiments (DoE) : Use factorial designs to optimize critical parameters (e.g., equivalents of hydroxylamine, reaction time) and identify interactions .
- Quality Control : Establish acceptance criteria for intermediates (e.g., ≥95% purity by HPLC) and use statistical process control (SPC) charts for trend analysis .
Methodological Considerations for Data Contradictions
Q. How should researchers validate conflicting reports on the compound’s reactivity with oxidizing agents?
- Controlled Replication : Repeat reported experiments under identical conditions (e.g., molar ratios, temperature) using standardized reagents .
- Mechanistic Probes : Employ isotopic labeling (e.g., ¹⁸O in hydroxyl groups) to trace reaction pathways via MS/MS fragmentation .
- Peer Review : Share raw data (e.g., NMR spectra, kinetic plots) in open-access repositories to enable independent verification .
Ethical and Regulatory Compliance
Q. What documentation is required for non-clinical studies involving this compound?
- Safety Data : Include SDS sections on toxicity (even if "no data available" is stated) and disposal protocols compliant with EPA/REACH guidelines .
- Ethical Approvals : For studies with biological samples, submit protocols to institutional review boards (IRBs) with risk-benefit analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
